molecular formula C15H15ClN4O2S B11026028 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026028
M. Wt: 350.8 g/mol
InChI Key: DWEULCKKCRIEKM-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrrolidine-3-carboxamide derivatives featuring a 1,3,4-thiadiazole moiety. Its structure comprises a 5-oxopyrrolidine core substituted with a 3-chlorophenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl group via an amide linkage at the 3-position.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-6-13(21)20(8-9)11-5-3-4-10(16)7-11/h3-5,7,9H,2,6,8H2,1H3,(H,17,19,22)

InChI Key

DWEULCKKCRIEKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Biological Activity

The compound 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a nitrogen-rich heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Synthesis Pathway

The synthesis of this compound involves several key steps, primarily focusing on the formation of the thiadiazole and pyrrolidine rings. The initial step typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with appropriate aniline derivatives under controlled conditions to yield the target compound.

Structural Analysis

The compound's structure can be analyzed using various spectroscopic methods, including NMR and IR spectroscopy. The presence of functional groups such as the carboxamide and thiadiazole is crucial for its biological activity.

Property Value
Molecular FormulaC₁₃H₁₃ClN₄OS
Molecular Weight303.78 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiadiazole derivative showed an IC50 value of 29 μM against the HeLa cell line, indicating potent anticancer properties .

The proposed mechanism of action for thiadiazole derivatives includes:

  • Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Interaction with DNA : Some studies suggest that these compounds can bind to DNA or inhibit topoisomerases, disrupting DNA replication and repair mechanisms.

Case Studies

  • Cytotoxicity Against HeLa and MCF-7 Cells :
    • A study evaluated the cytotoxic effects of several thiadiazole derivatives, including those similar to our target compound. The results indicated enhanced activity with IC50 values ranging from 29 μM to 73 μM against HeLa and MCF-7 cell lines respectively .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the thiadiazole ring significantly affected biological activity. For example, adding different phenyl groups or modifying the alkyl chain length on the thiadiazole enhanced lipophilicity and consequently increased cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 3-chlorophenyl, 5-ethyl-thiadiazolyl C₁₆H₁₅ClN₄O₂S 362.83 g/mol Balances hydrophobicity (ethyl group) with electronic effects (Cl). Potential for moderate solubility.
1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl, 5-isopropyl-thiadiazolyl C₁₆H₁₈FN₃O₂S 347.40 g/mol Fluorine’s electronegativity enhances electronic interactions; isopropyl group increases steric bulk, potentially affecting binding affinity.
1-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 3,4-dimethylphenyl, 5-ethyl-thiadiazolyl C₁₇H₂₀N₄O₂S 344.43 g/mol Methyl groups improve lipophilicity; may enhance membrane permeability.
1-(3-chloro-4-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 3-chloro-4-methylphenyl, 5-ethyl-thiadiazolyl C₁₆H₁₇ClN₄O₂S 364.85 g/mol Combined chloro and methyl substituents optimize steric and electronic effects; likely higher metabolic stability.
3-Chloro-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide Benzothiophene core, phenyl-pyrrolidinyl C₂₀H₁₄ClN₃O₂S₂ 435.93 g/mol Benzothiophene introduces extended π-conjugation; may enhance binding to aromatic-rich enzyme active sites.

Key Observations:

Substituent Effects: Chlorine vs. Alkyl Groups on Thiadiazole: The 5-ethyl group (target compound) offers a balance between hydrophobicity and steric hindrance, whereas the 5-isopropyl group () may reduce solubility but improve selectivity .

Structural Modifications :

  • Dimethylphenyl vs. Chlorophenyl : The 3,4-dimethylphenyl analog () exhibits higher lipophilicity, which could enhance bioavailability but reduce aqueous solubility compared to the chlorinated derivative .
  • Benzothiophene Integration : The benzothiophene-containing compound () demonstrates how heterocyclic expansion can alter electronic properties and binding kinetics, suggesting a broader structure-activity relationship (SAR) exploration .

Synthetic Accessibility :

  • Many analogs (e.g., ) are synthesized via nucleophilic substitution or amide coupling reactions, often using POCl₃ or similar reagents to activate carboxylic acid intermediates .

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